

Preliminary Efficacy of GW274150: A Technical Overview of a Selective iNOS Inhibitor

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Compound of Interest

Compound Name: *iNOS-IN-2*

Cat. No.: *B15140224*

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Disclaimer: Initial searches for a specific molecule designated "**iNOS-IN-2**" did not yield any publicly available scientific literature or data. Therefore, this document provides a detailed technical guide on a well-characterized, potent, and selective inhibitor of inducible nitric oxide synthase (iNOS), GW274150, as a representative example to fulfill the core requirements of the user request. The data and protocols presented here pertain to GW274150 and not to an entity designated "**iNOS-IN-2**".

This technical guide is intended for researchers, scientists, and drug development professionals interested in the preclinical efficacy and mechanism of action of selective iNOS inhibitors.

Introduction to iNOS and Selective Inhibition

Inducible nitric oxide synthase (iNOS or NOS2) is one of three isoforms of nitric oxide synthase, a family of enzymes responsible for the production of nitric oxide (NO).^[1] Unlike the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS expression is typically low in resting cells but can be significantly upregulated by inflammatory stimuli such as cytokines and microbial products.^[2] This leads to the production of high concentrations of NO, which, while important for immune defense, can also contribute to tissue damage, chronic inflammation, and the pathophysiology of various diseases, including cancer and neurodegenerative disorders.^{[2][3]}

Selective inhibition of iNOS, while sparing the physiological functions of nNOS and eNOS, is a key therapeutic strategy.^[4] GW274150 ([2-[(1-iminoethyl) amino]ethyl]-L-homocysteine) is a

potent, time-dependent, and highly selective inhibitor of iNOS. It is competitive with the L-arginine substrate and its inhibition is dependent on the cofactor NADPH.

Quantitative Efficacy Data

The following tables summarize the key quantitative data on the potency, selectivity, and in vivo efficacy of GW274150.

Table 1: In Vitro Potency and Selectivity of GW274150

Parameter	Species	iNOS	eNOS	nNOS	Selectivity (iNOS vs. eNOS)	Selectivity (iNOS vs. nNOS)	Reference
IC50	Human	0.2 ± 0.04 µM (in J774 cells)	-	-	>100-fold	>80-fold	
Kd (steady state)	Human	<40 nM	-	-	-	-	
ED50	Rat	1.15 ± 0.6 µM (in aortic rings)	-	-	~250-fold	~200-fold	

Table 2: In Vivo Efficacy of GW274150

Model	Species	Administration Route	Dose	Endpoint	Result	Reference
LPS-induced plasma NOx levels	Mouse	Intraperitoneal (i.p.)	ED50: 3.2 ± 0.7 mg/kg	Inhibition of NOx at 14h	Significant reduction in plasma NOx	
LPS-induced plasma NOx levels	Mouse	Oral	ED50: 3.8 ± 1.5 mg/kg	Inhibition of NOx at 14h	Significant reduction in plasma NOx	
6-OHDA model of Parkinson's Disease	Rat	Oral	30 mg/kg (twice daily for 7 days)	Neuroprotection	Significant neuroprotection	
Carrageenan-induced lung injury	Rat	Intraperitoneal (i.p.)	2.5, 5, and 10 mg/kg	Reduction in lung injury	Dose-dependent reduction in edema and PMN infiltration	
Migraine Prophylaxis (Clinical Trial)	Human	Oral	60 mg and 120 mg (once daily for 12 weeks)	Reduction in migraine headache days	No significant difference from placebo	

Experimental Protocols

In Vitro iNOS Inhibition Assay (J774 Cells)

- Cell Line: J774 murine macrophage cell line.
- Induction of iNOS: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN γ) to induce iNOS expression.

- **Treatment:** GW274150 is added to the cell culture at various concentrations.
- **Nitrite Measurement:** After a defined incubation period, the concentration of nitrite (a stable oxidation product of NO) in the culture medium is measured using the Griess reagent.
- **Data Analysis:** The IC50 value, the concentration of GW274150 that inhibits nitrite production by 50%, is calculated.

In Vivo LPS-Induced NO Production Model

- **Animal Model:** Male CD-1 mice.
- **Induction:** Animals are administered bacterial lipopolysaccharide (LPS) to induce a systemic inflammatory response and iNOS expression.
- **Treatment:** GW274150 is administered either orally or intraperitoneally at various doses prior to or concurrently with the LPS challenge.
- **Sample Collection:** Blood samples are collected at specified time points (e.g., 14 hours post-LPS).
- **NOx Measurement:** Plasma levels of total nitrate and nitrite (NOx) are measured as an indicator of systemic NO production.
- **Data Analysis:** The ED50 value, the dose of GW274150 that produces 50% of the maximal inhibition of plasma NOx levels, is determined.

6-OHDA Rat Model of Parkinson's Disease

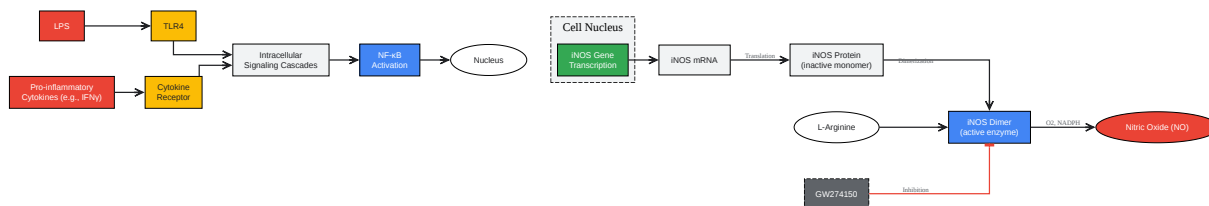
- **Animal Model:** Male Sprague-Dawley rats.
- **Lesion Induction:** Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to create a lesion of the nigrostriatal dopamine pathway.
- **Treatment:** GW274150 is administered orally (e.g., 30 mg/kg, twice daily) for a specified duration (e.g., 7 days) starting after the lesioning.

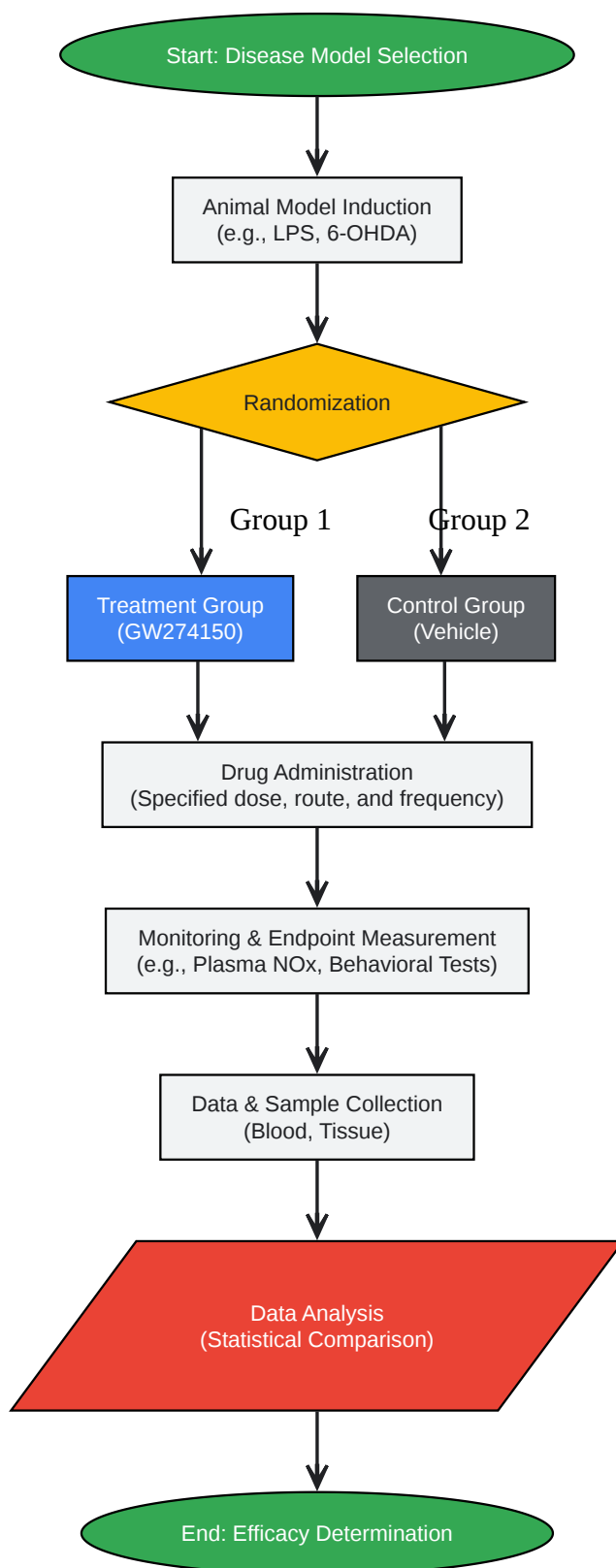
- Behavioral Assessment: Rotational behavior in response to a dopamine agonist (e.g., apomorphine) is measured to assess the extent of the lesion and any functional recovery.
- Immunohistochemistry: Brain tissue is processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
- Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure striatal dopamine content.

Signaling Pathways and Experimental Workflows

iNOS Induction and NO Production Pathway

The following diagram illustrates the signaling pathway leading to iNOS induction and the subsequent production of nitric oxide, which is the target of GW274150.





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